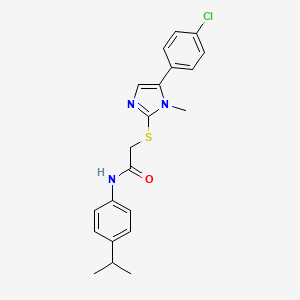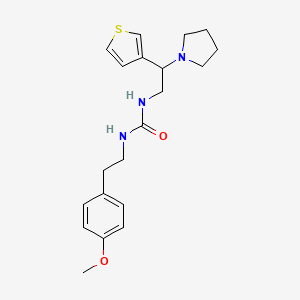![molecular formula C15H18N2O3 B2839043 N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2411268-41-0](/img/structure/B2839043.png)
N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenoxyethyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to an oxygen atom and an ethyl group .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated heterocycle, meaning it contains a single nitrogen atom and no double bonds . This ring structure can contribute to the stereochemistry of the molecule and increase its three-dimensional structural diversity . The phenoxyethyl group is a flexible chain that can adopt various conformations, potentially allowing the molecule to fit into different biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group (-CONH2) could participate in hydrolysis or condensation reactions. The pyrrolidine ring could undergo substitution reactions at the nitrogen atom or the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Mechanism of Action
The mechanism of action of this compound would depend on its intended biological target. The pyrrolidine ring is a common feature in many biologically active compounds and can interact with various enzymes and receptors . The phenoxyethyl group could also interact with biological targets through van der Waals interactions or hydrogen bonding .
Future Directions
The compound could potentially be explored for various applications in medicinal chemistry, given the presence of the biologically relevant pyrrolidine ring . Future research could involve modifying the structure to optimize its interaction with biological targets, or investigating its synthesis in more detail .
properties
IUPAC Name |
N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-12-10-15(19)17(11-12)8-9-20-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTCSFSMPSHDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(=O)N(C1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838962.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)
![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)
![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)